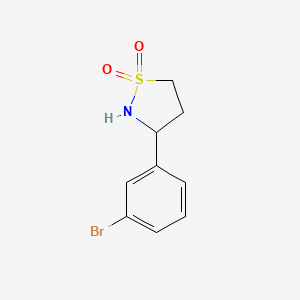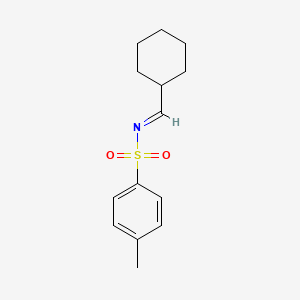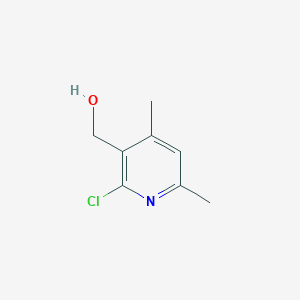
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group and two methyl groups attached to a pyridine ring, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,6-dimethylpyridin-3-yl)methanol typically involves the chlorination of 4,6-dimethylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,6-dimethylpyridine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde and a reducing agent to form the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to form a methyl group.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of (2-Chloro-4,6-dimethylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-Methyl-4,6-dimethylpyridin-3-yl)methanol.
Substitution: Formation of (2-Amino-4,6-dimethylpyridin-3-yl)methanol or (2-Hydroxy-4,6-dimethylpyridin-3-yl)methanol.
Applications De Recherche Scientifique
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2-Chloro-4,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-4-pyridinyl)methanol
- (2-Chloro-4,6-dimethylpyridin-3-yl)methanamine
- (4-Chloro-pyridin-2-yl)-methanol
Uniqueness
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is unique due to the presence of both chloro and hydroxymethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. The additional methyl groups at positions 4 and 6 further differentiate it from other similar compounds, influencing its steric and electronic characteristics.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
(2-chloro-4,6-dimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(2)10-8(9)7(5)4-11/h3,11H,4H2,1-2H3 |
Clé InChI |
AZGYJPFGHAUDQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1CO)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


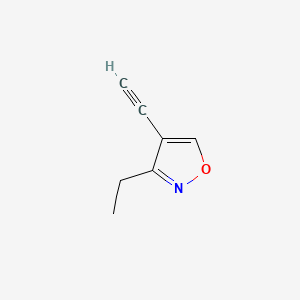

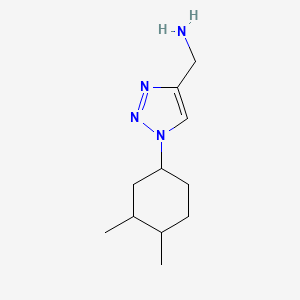
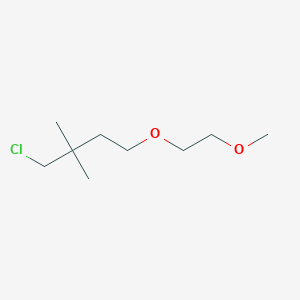
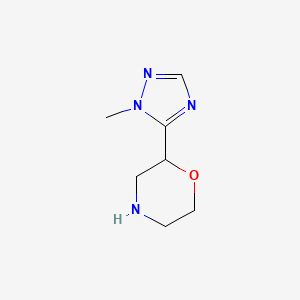
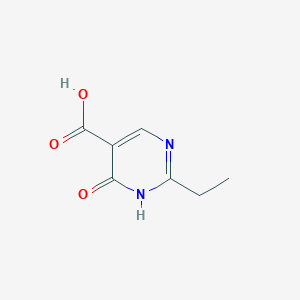



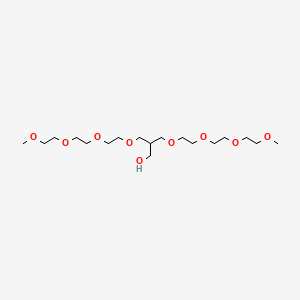
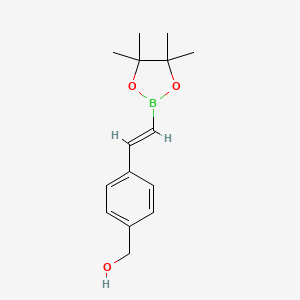
![1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)
